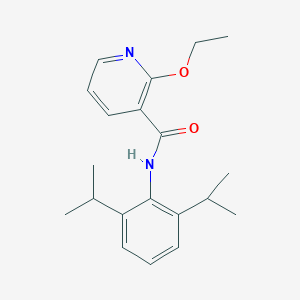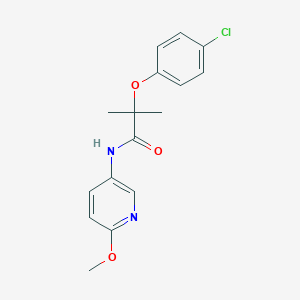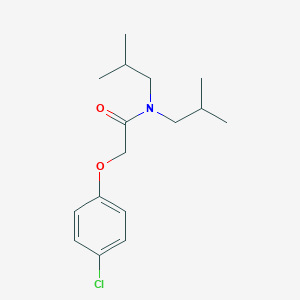
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide, commonly referred to as DIEN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinamide derivatives and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
DIEN has been widely used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. It has also been used as a fluorescent probe for imaging studies. Additionally, DIEN has been used in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of DIEN is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). It has also been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DIEN has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DIEN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DIEN has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under physiological conditions. However, DIEN has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, it has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on DIEN. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a fluorescent probe for imaging studies. Additionally, more research is needed to understand its mechanism of action and to improve its bioavailability.
Conclusion:
In conclusion, DIEN is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for investigating the mechanisms of various diseases and developing new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of DIEN involves the reaction of 2-ethoxynicotinic acid with 2,6-diisopropylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is then purified by column chromatography to obtain pure DIEN.
Eigenschaften
Produktname |
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-6-24-20-17(11-8-12-21-20)19(23)22-18-15(13(2)3)9-7-10-16(18)14(4)5/h7-14H,6H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
NUCQCGCOXMMVDR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)






![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)
